3-N-cyclopropyl-7-[(4-propan-2-ylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine;dihydrochloride
3-N-cyclopropyl-7-[(4-propan-2-ylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine;dihydrochloride
Potent and selective non-peptide Proteinase-Activated Receptor-1 (PAR1) antagonist (IC50 = 70 nM). Protects against ischemic injury. Additionally induces apoptosis and inhibits cell proliferation.
SCH 79797 is a non-peptide antagonist of proteinase-activated receptor 1 (PAR1). It blocks binding of the high affinity thrombin receptor-activating peptide (haTRAP) (IC50 = 70 nM) as well as platelet aggregation induced by either haTRAP or α-thrombin (IC50 = 0.3 and 3 µM, respectively). SCH 79797 has no activity against PAR2, PAR4, or other receptors involved in platelet activation. It also blocks PAR1 activation on vascular smooth muscle cells and endothelial cells.
SCH 79797 is a non-peptide antagonist of proteinase-activated receptor 1 (PAR1). It blocks binding of the high affinity thrombin receptor-activating peptide (haTRAP) (IC50 = 70 nM) as well as platelet aggregation induced by either haTRAP or α-thrombin (IC50 = 0.3 and 3 µM, respectively). SCH 79797 has no activity against PAR2, PAR4, or other receptors involved in platelet activation. It also blocks PAR1 activation on vascular smooth muscle cells and endothelial cells.
Brand Name:
Vulcanchem
CAS No.:
1216720-69-2
VCID:
VC0059030
InChI:
InChI=1S/C23H25N5.2ClH/c1-14(2)16-5-3-15(4-6-16)13-28-12-11-18-20(28)10-9-19-21(18)22(24)27-23(26-19)25-17-7-8-17;;/h3-6,9-12,14,17H,7-8,13H2,1-2H3,(H3,24,25,26,27);2*1H
SMILES:
CC(C)C1=CC=C(C=C1)CN2C=CC3=C2C=CC4=C3C(=NC(=N4)NC5CC5)N.Cl.Cl
Molecular Formula:
C23H27Cl2N5
Molecular Weight:
444.4 g/mol
3-N-cyclopropyl-7-[(4-propan-2-ylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine;dihydrochloride
CAS No.: 1216720-69-2
Cat. No.: VC0059030
Molecular Formula: C23H27Cl2N5
Molecular Weight: 444.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Potent and selective non-peptide Proteinase-Activated Receptor-1 (PAR1) antagonist (IC50 = 70 nM). Protects against ischemic injury. Additionally induces apoptosis and inhibits cell proliferation. SCH 79797 is a non-peptide antagonist of proteinase-activated receptor 1 (PAR1). It blocks binding of the high affinity thrombin receptor-activating peptide (haTRAP) (IC50 = 70 nM) as well as platelet aggregation induced by either haTRAP or α-thrombin (IC50 = 0.3 and 3 µM, respectively). SCH 79797 has no activity against PAR2, PAR4, or other receptors involved in platelet activation. It also blocks PAR1 activation on vascular smooth muscle cells and endothelial cells. |
|---|---|
| CAS No. | 1216720-69-2 |
| Molecular Formula | C23H27Cl2N5 |
| Molecular Weight | 444.4 g/mol |
| IUPAC Name | 3-N-cyclopropyl-7-[(4-propan-2-ylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine;dihydrochloride |
| Standard InChI | InChI=1S/C23H25N5.2ClH/c1-14(2)16-5-3-15(4-6-16)13-28-12-11-18-20(28)10-9-19-21(18)22(24)27-23(26-19)25-17-7-8-17;;/h3-6,9-12,14,17H,7-8,13H2,1-2H3,(H3,24,25,26,27);2*1H |
| Standard InChI Key | NNJTXSQXGHYXAJ-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)CN2C=CC3=C2C=CC4=C3C(=NC(=N4)NC5CC5)N.Cl.Cl |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)CN2C=CC3=C2C=CC4=C3C(=NC(=N4)NC5CC5)N.Cl.Cl |
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